molecular formula C22H30N2O5S2 B2873215 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172063-26-1

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2873215
CAS No.: 1172063-26-1
M. Wt: 466.61
InChI Key: FEDLINRNLPEEBI-UHFFFAOYSA-N
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Description

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic tetrahydroquinoline derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C22H30N2O5S2 and a molecular weight of 466.61 g/mol, this benzenesulfonamide compound features a distinctive molecular scaffold that combines a tetrahydroquinoline system with a dual sulfonamide functionality . This specific structural motif is found in compounds being explored for various therapeutic applications, and tetrahydroquinoline derivatives, in general, are investigated for their potential effects on the nervous system and as antineoplastic agents . The presence of the sulfonamide group is a key pharmacophore in many bioactive molecules, often contributing to target binding affinity and selectivity. This product is provided for research purposes to support the development of novel therapeutic agents and the study of structure-activity relationships (SAR). It is supplied as a high-purity compound and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-9-10-19(15-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLINRNLPEEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Starting with the preparation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, which is achieved through the sulfonation of propylamine with benzenesulfonyl chloride, followed by cyclization under acidic conditions. Next, the 4-ethoxy-3,5-dimethylbenzenesulfonamide is synthesized by ethoxylation and subsequent sulfonation. The final step involves coupling the two intermediates under controlled conditions to ensure high yield and purity. Industrial Production Methods: In an industrial setting, the synthesis is scaled up using batch reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled. The key focus is on maintaining the efficiency and sustainability of the process through optimization of reactant concentrations and reaction times.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Aromatic Substituents Quinoline/Tetrahydroquinoline Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Ethoxy, 3,5-dimethyl 1-Propylsulfonyl, 7-sulfonamide linkage ~506.6* Benzenesulfonamide, sulfonyl
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) 4-Methoxy, styryl 5-Chloro, 8-hydroxy, 7-sulfonamide linkage ~528.1 Styryl, chloro, hydroxy
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one 4-Nitrophenyl, isoxazole-phenyl 4-Pyrrolidinone, 5-isoxazole 498.53 Nitro, isoxazole, pyrrolidinone

*Estimated based on formula.

Key Observations :

  • The target compound uniquely combines ethoxy and dimethyl groups on the benzene ring, offering steric hindrance and electron-donating effects distinct from IIIa’s methoxy and styryl groups .
  • Unlike the nitro and isoxazole substituents in , the target compound’s propylsulfonyl group may enhance solubility and metabolic stability due to its polar sulfonyl moiety.

Contrast with :

  • The tetrahydroquinoline core in incorporates isoxazole and nitro groups via multi-step cyclization and functionalization, highlighting divergent strategies for introducing heterocycles.

Physicochemical and Conformational Properties

  • Crystal Packing : The target compound’s propylsulfonyl group may induce distinct torsion angles compared to the nitro and isoxazole substituents in , which exhibit torsional angles of 47.0°–56.4° between heterocycles and aromatic rings.
  • Hydrogen Bonding : Analogous to , the target compound’s sulfonamide and ethoxy groups may participate in O–H⋯O/N–H⋯O interactions, influencing crystal packing and solubility.

Functional Implications

  • Electron Effects : The ethoxy and methyl groups on the benzene ring (target) vs. nitro groups () suggest contrasting electronic profiles—electron-donating (target) vs. electron-withdrawing ()—which could modulate receptor binding or reactivity.
  • Bioactivity Potential: While IIIa in demonstrates antimicrobial activity due to its chloro and hydroxy groups, the target compound’s sulfonyl and alkyl groups may favor interactions with hydrophobic enzyme pockets.

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